molecular formula C11H14N4O2 B14865228 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine

1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine

Cat. No.: B14865228
M. Wt: 234.25 g/mol
InChI Key: CVYRNPQPTUQSHE-UHFFFAOYSA-N
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Description

1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The methoxymethyl group can be introduced via methylation reactions using reagents such as methyl iodide. The final step often involves the coupling of the oxadiazole intermediate with a pyridine derivative under conditions that facilitate the formation of the methanamine linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity. The methanamine moiety can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methyl-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C11H14N4O2/c1-12-10(8-5-3-4-6-13-8)11-14-9(7-16-2)17-15-11/h3-6,10,12H,7H2,1-2H3

InChI Key

CVYRNPQPTUQSHE-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=N1)C2=NOC(=N2)COC

Origin of Product

United States

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